molecular formula C8H11N3OS2 B1679144 3-(2-Pyridyldithio)propanoic acid hydrazide CAS No. 115616-51-8

3-(2-Pyridyldithio)propanoic acid hydrazide

Cat. No.: B1679144
CAS No.: 115616-51-8
M. Wt: 229.3 g/mol
InChI Key: NITXODYAMWZEJY-UHFFFAOYSA-N
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Mechanism of Action

Target of Action

3-(2-Pyridyldithio)propanoic acid hydrazide, also known as PDPH, is a heterobifunctional crosslinker . It primarily targets free sulfhydryls (-SH) and carbonyls (aldehydes and ketones) . These targets are often found in various biological molecules, including proteins and carbohydrates .

Mode of Action

PDPH interacts with its targets through two reactive groups: the sulfhydryl-reactive pyridyldithiol and the carbonyl-reactive hydrazide . Pyridyldithiols react with free sulfhydryls to form disulfide bonds . On the other hand, hydrazide groups react with carbonyls to form stable hydrazone bonds .

Biochemical Pathways

The biochemical pathways affected by PDPH primarily involve the formation and cleavage of disulfide and hydrazone bonds . These bonds play crucial roles in the structure and function of proteins and carbohydrates . The formation of these bonds can lead to changes in the conformation and activity of these molecules .

Pharmacokinetics

Its solubility in dmso or dmf suggests that it may have good bioavailability .

Result of Action

The result of PDPH’s action is the formation of stable disulfide and hydrazone bonds . This can lead to the crosslinking of proteins and carbohydrates, which can alter their structure and function . For example, PDPH can be used to conjugate glycoproteins and sulfhydryl-containing peptides or proteins .

Action Environment

The action of PDPH can be influenced by various environmental factors. For instance, the presence of reducing agents can cleave the disulfide bonds formed by PDPH . Additionally, the pH of the environment can affect the reactivity of PDPH, as its hydrazide group reacts with carbonyls at a certain pH range .

Biochemical Analysis

Biochemical Properties

3-(2-Pyridyldithio)propanoic acid hydrazide plays a crucial role in biochemical reactions due to its dual reactivity. The pyridyldithiol group reacts with free sulfhydryls (-SH) to form disulfide bonds, while the hydrazide group reacts with carbonyls (aldehydes and ketones) to form stable hydrazone bonds . This compound interacts with enzymes, proteins, and other biomolecules that contain these functional groups. For example, it can conjugate glycoproteins and sulfhydryl-containing peptides or proteins, facilitating the study of glycoprotein interactions and modifications .

Cellular Effects

This compound influences various cellular processes by modifying proteins and enzymes within the cell. It can affect cell signaling pathways by altering the function of signaling proteins through disulfide bond formation. Additionally, this compound can impact gene expression by modifying transcription factors or other regulatory proteins . Its ability to conjugate with glycoproteins and carbohydrates also affects cellular metabolism and protein trafficking .

Molecular Mechanism

At the molecular level, this compound exerts its effects through specific binding interactions and chemical modifications. The pyridyldithiol group forms disulfide bonds with sulfhydryl groups on proteins, which can be cleaved by reducing agents such as DTT or TCEP . The hydrazide group forms hydrazone bonds with carbonyl groups, which are stable under physiological conditions . These interactions can lead to enzyme inhibition or activation, depending on the target protein and the nature of the modification .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time due to its stability and degradation. This compound is sensitive to moisture and should be stored desiccated at 2-8°C to maintain its stability . Over time, the compound may degrade, affecting its reactivity and the outcomes of experiments. Long-term studies have shown that the stability of the compound is crucial for consistent results in both in vitro and in vivo studies .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, it can effectively modify target proteins without causing significant toxicity . At high doses, the compound may exhibit toxic or adverse effects, including disruption of cellular functions and metabolic processes . Threshold effects have been observed, where a specific dosage range is required to achieve the desired biochemical modifications without causing harm .

Metabolic Pathways

This compound is involved in metabolic pathways that include interactions with enzymes and cofactors. It can modify glycoproteins and carbohydrates, affecting metabolic flux and metabolite levels . The compound’s ability to form disulfide and hydrazone bonds allows it to participate in various biochemical pathways, influencing the overall metabolic state of the cell .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins . Its localization and accumulation are influenced by its chemical properties and the presence of specific binding partners. The compound can be directed to specific cellular compartments, affecting its activity and function .

Subcellular Localization

The subcellular localization of this compound is determined by targeting signals and post-translational modifications. It can be directed to specific organelles or compartments within the cell, where it exerts its biochemical effects . The compound’s ability to form stable bonds with various biomolecules allows it to function in diverse cellular environments .

Chemical Reactions Analysis

Properties

IUPAC Name

3-(pyridin-2-yldisulfanyl)propanehydrazide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H11N3OS2/c9-11-7(12)4-6-13-14-8-3-1-2-5-10-8/h1-3,5H,4,6,9H2,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NITXODYAMWZEJY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=NC(=C1)SSCCC(=O)NN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11N3OS2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30151150
Record name S-(2-Thiopyridyl)mercaptopropionohydrazide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30151150
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

229.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

115616-51-8
Record name S-(2-Thiopyridyl)mercaptopropionohydrazide
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0115616518
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name S-(2-Thiopyridyl)mercaptopropionohydrazide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30151150
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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